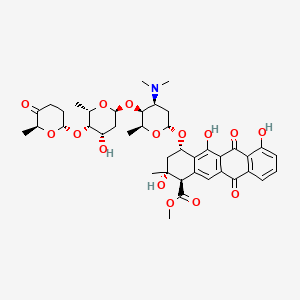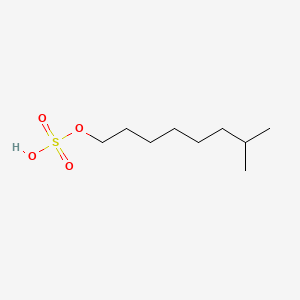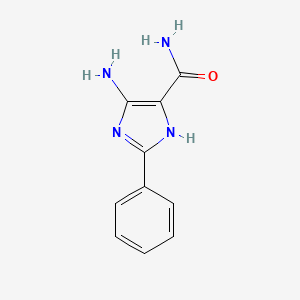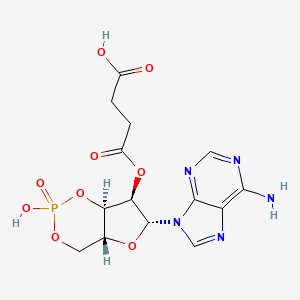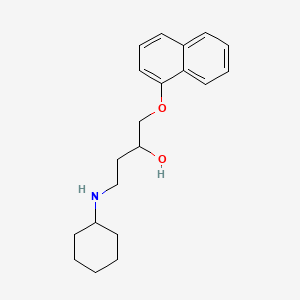![molecular formula C19H17N5O2S B1200297 2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1200297.png)
2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide is a member of benzimidazoles.
Scientific Research Applications
Chemical Properties and Complex Formation
The compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) exhibit a wide range of chemical properties. These compounds have been studied for their ability to form complex compounds with various ligands, displaying properties such as spectroscopic behavior, structures, magnetic properties, and biological as well as electrochemical activity. This comprehensive review indicates potential areas for further investigation, especially in the exploration of unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Role in Metabotropic Glutamate Receptor Antagonism
The role of glutamate, through the cAMP and/or IP3/DAG second messenger-associated metabotropic glutamate receptors (mGluRs), is critical in central nervous system (CNS) functioning. The antagonist of mGluR5 has been extensively studied, particularly focusing on their potential utility in neurodegeneration, addiction, anxiety, and pain management. This indicates the significance of the compound in therapeutic interventions related to CNS disorders (Lea & Faden, 2006).
DNA Binding and Therapeutic Potentials
Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, is structurally related to benzimidazole. Its analogues, which include benzimidazole groups, are not only used in biological studies like chromosome and nuclear staining but also have potential as radioprotectors and topoisomerase inhibitors. This illustrates the versatility of benzimidazole derivatives in both scientific research and potential therapeutic applications (Issar & Kakkar, 2013).
Potential in Cancer Treatment
Pyrrolobenzimidazoles, compounds based on the pyrrolobenzimidazole or azomitosene ring system, exhibit promising design, chemistry, cytotoxicity, and antitumor activity. Particularly, their derivatives like 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs) are highlighted for their potential as a new class of antitumor agents. These derivatives act by mechanisms like DNA alkylation and inhibition of topoisomerase II-mediated DNA relaxation, showcasing the therapeutic potential of benzimidazole derivatives in cancer treatment (Skibo, 1998).
properties
Product Name |
2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide |
|---|---|
Molecular Formula |
C19H17N5O2S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[5-(6-methyl-1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-11-3-5-14-15(7-11)22-19(21-14)13-4-6-18(20-9-13)27-10-17(25)23-16-8-12(2)26-24-16/h3-9H,10H2,1-2H3,(H,21,22)(H,23,24,25) |
InChI Key |
VJVIPZICOYQWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CN=C(C=C3)SCC(=O)NC4=NOC(=C4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



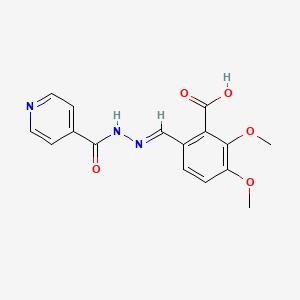
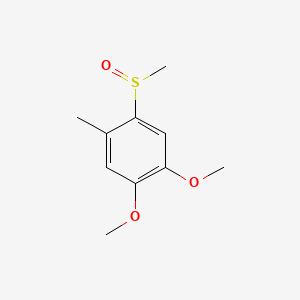
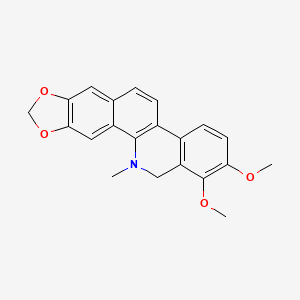
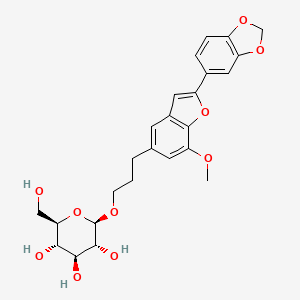
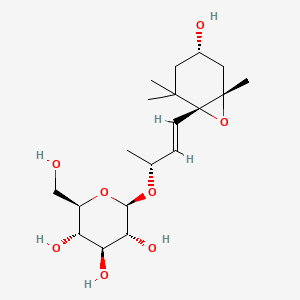

![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)
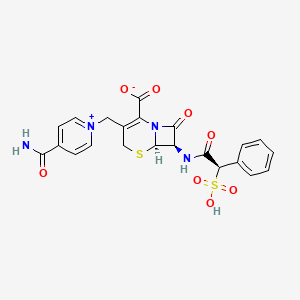
![4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester](/img/structure/B1200231.png)
